2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a methylpropanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets through the formation of a ternary complex, which is facilitated by the semi-flexible linker .
Biochemical Pathways
Given its use in protac development, it can be inferred that the compound plays a role in the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
Given its role in PROTAC development, it can be inferred that the compound contributes to the degradation of specific target proteins .
Action Environment
It is known that the compound is stored at a temperature of 4°c , suggesting that temperature could be a factor in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-4-piperidone: Similar in structure but lacks the methylpropanoic acid moiety.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: Contains a tert-butoxycarbonyl group but differs in the amino acid and peptide structure.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid is unique due to its combination of a Boc-protected piperidine ring and a methylpropanoic acid moiety. This dual functionality allows for versatile applications in organic synthesis and pharmaceutical research, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-8-6-7-10(9-15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVASLNAPOKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-03-0 | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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